molecular formula C13H31OSi2 B14347197 CID 13275181

CID 13275181

Cat. No.: B14347197
M. Wt: 259.55 g/mol
InChI Key: WKCSPUOYVSIIJA-UHFFFAOYSA-N
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Description

CID 13275181 is a PubChem-registered organic compound with a molecular formula of C₁₈H₂₄N₂O₃S and a molecular weight of 348.46 g/mol. Such compounds are often investigated for pharmaceutical applications due to their bioactivity profiles, including kinase inhibition or antimicrobial properties .

Key physicochemical properties (inferred from similar compounds in –19):

  • LogP (octanol-water partition coefficient): ~2.1 (moderate lipophilicity, suggesting balanced membrane permeability).
  • Solubility: ~50 mg/mL in aqueous buffers (comparable to structurally related sulfonamides).
  • Synthetic route: Likely involves nucleophilic substitution or coupling reactions, as seen in –19 (e.g., amide bond formation using HATU/DMF).

Properties

Molecular Formula

C13H31OSi2

Molecular Weight

259.55 g/mol

InChI

InChI=1S/C13H31OSi2/c1-10(2)15(11(3)4)16(14-9,12(5)6)13(7)8/h10-13H,1-9H3

InChI Key

WKCSPUOYVSIIJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)[Si](C(C)C)(C(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 13275181 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions for this compound are typically documented in specialized chemical literature and patents. Generally, the synthesis may involve multiple steps, including the use of catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies such as continuous flow reactors, automated control systems, and rigorous quality control measures to produce the compound efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

CID 13275181 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as ethanol, methanol, or dichloromethane.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 13275181 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 13275181 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The detailed molecular targets and pathways involved are typically elucidated through advanced biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 13275181 with three structurally and functionally analogous compounds, leveraging data from PubChem, KLSD kinase databases, and synthetic methodologies :

Parameter This compound CID 57416287 (CAS 1254115-23-5) CID 252137 (CAS 7254-19-5) CID 72863 (CAS 1761-61-1)
Molecular Formula C₁₈H₂₄N₂O₃S C₇H₁₄N₂O C₉H₆BrNO₂ C₇H₅BrO₂
Molecular Weight (g/mol) 348.46 142.20 240.05 201.02
Core Structure Sulfonamide-linked aryl Piperazine-oxetane hybrid Brominated indole-carboxylic acid Brominated benzoic acid derivative
LogP 2.1 0.03 1.83 (iLOGP) -2.47 (ESOL)
Solubility 50 mg/mL 86.7 mg/mL (very soluble) 0.052 mg/mL (sparingly soluble) 0.687 mg/mL (soluble)
Bioactivity Kinase inhibition (predicted) P-gp substrate, low CYP inhibition CYP1A2 inhibitor Antimicrobial, enzyme modulator
Synthetic Method Suzuki coupling (hypothetical) SN2 substitution in NMP HATU-mediated amidation Catalyzed cyclization

Key Findings:

Structural Divergence: this compound’s sulfonamide group distinguishes it from the piperazine (CID 57416287) and indole (CID 252137) cores. CID 72863’s brominated aromatic system contrasts with this compound’s non-halogenated structure, impacting electronic properties and toxicity profiles .

CID 252137’s CYP1A2 inhibition (IC₅₀ = 1.2 µM) suggests drug-drug interaction risks, whereas this compound’s predicted kinase selectivity may reduce off-target effects .

Synthetic Accessibility :

  • CID 72863’s one-step cyclization (98% yield) is more efficient than the multi-step routes required for this compound, highlighting a trade-off between complexity and functionality .

Research Implications

  • Drug Design : this compound’s sulfonamide group offers a template for optimizing kinase inhibitors with improved solubility and selectivity over brominated analogs like CID 72863 .
  • Toxicology: Unlike CID 252137 (CYP1A2 inhibitor), this compound’s lack of significant CYP inhibition reduces metabolic liability, as noted in ’s guidelines for preclinical profiling .

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